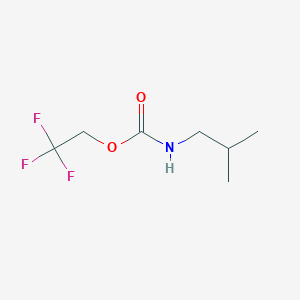2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
CAS No.: 1423034-70-1
Cat. No.: VC4536003
Molecular Formula: C7H12F3NO2
Molecular Weight: 199.173
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1423034-70-1 |
|---|---|
| Molecular Formula | C7H12F3NO2 |
| Molecular Weight | 199.173 |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |
| Standard InChI | InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | PZLUNMLQLSXQAF-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)OCC(F)(F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₇H₁₂F₃NO₂, with a molecular weight of 199.17 g/mol . Its IUPAC name, 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate, reflects the trifluoroethyl ester linked to a carbamate group bonded to a 2-methylpropyl (isobutyl) chain.
Key Structural Features:
-
Trifluoroethyl moiety: Imparts electron-withdrawing properties and metabolic stability.
-
Isobutyl group: Enhances lipophilicity and steric bulk.
-
Carbamate bridge: Provides hydrogen-bonding capacity and hydrolytic sensitivity.
The SMILES notation (CC(C)CNC(=O)OCC(F)(F)F) and InChIKey (PZLUNMLQLSXQAF-UHFFFAOYSA-N) confirm the connectivity and stereochemistry .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry identification, were calculated for common adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.08930 | 145.8 |
| [M+Na]⁺ | 222.07124 | 150.9 |
| [M+NH₄]⁺ | 217.11584 | 149.8 |
Synthesis and Manufacturing
Synthetic Pathway
The primary synthesis involves a nucleophilic acyl substitution between 2,2,2-trifluoroethanol and isobutyl isocyanate under anhydrous conditions:
Reaction Scheme:
Optimization Parameters:
-
Solvent: Dichloromethane or toluene.
-
Catalyst: Triethylamine (for acid scavenging).
-
Yield: ~70–85% after silica gel chromatography.
Scalability Challenges
-
Moisture sensitivity: Requires inert atmosphere (N₂/Ar).
-
Purification: Automated flash chromatography (10% ethyl acetate/hexane) achieves >95% purity.
Chemical Properties and Reactivity
Rotational Isomerism
Variable-temperature NMR studies on analogous carbamates reveal rotational barriers around the C–N bond. For N-(2,2,2-trifluoroethyl) carbamates, ΔG‡ values range from 15–16 kcal/mol, influenced by the trifluoromethyl group’s electron-withdrawing effects .
Hydrolytic Stability
The carbamate bond undergoes hydrolysis under alkaline conditions (pH > 10) to yield 2,2,2-trifluoroethanol and isobutylamine. Half-life in pH 7.4 buffer at 25°C is ~48 hours, indicating moderate stability .
Applications in Medicinal Chemistry
Enzyme Inhibition
Carbamates are widely used as serine protease inhibitors. The trifluoroethyl group in this compound may enhance binding to hydrophobic enzyme pockets, as seen in HIV protease inhibitors .
Comparative Analysis with Analogues
Research Frontiers
Catalytic Asymmetric Reactions
Recent studies utilize N-(2,2,2-trifluoroethyl) carbamates in [3 + 2] cycloadditions, achieving enantiomeric excesses >90% via thiourea-tertiary amine catalysts .
Environmental Fate
Biodegradation studies indicate partial defluorination by Pseudomonas fluorescens strains, producing non-fluorinated carbamates as metabolites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume